molecular formula C14H11ClO2 B1589912 1-(5-Chloro-2-phenoxyphenyl)ethanone CAS No. 70958-18-8

1-(5-Chloro-2-phenoxyphenyl)ethanone

Cat. No. B1589912
CAS RN: 70958-18-8
M. Wt: 246.69 g/mol
InChI Key: IYZWKZDKXLAPDO-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-phenoxyphenyl)ethanone” is a chemical compound with the empirical formula C14H11ClO2 . It has a molecular weight of 246.69 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of “1-(5-Chloro-2-phenoxyphenyl)ethanone” is O=C(C)C1=CC(Cl)=CC=C1OC2=CC=CC=C2 . The InChI is 1S/C14H11ClO2/c1-10(16)13-9-11(15)7-8-14(13)17-12-5-3-2-4-6-12/h2-9H,1H3 .

Scientific Research Applications

Antimicrobial Activity

Research on compounds related to 1-(5-Chloro-2-phenoxyphenyl)ethanone, such as its derivatives, has demonstrated antimicrobial properties. For instance, derivatives have been synthesized and tested for their antimicrobial activity against various microorganisms like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, showing promising results (Dave et al., 2013). This suggests potential applications in developing new antimicrobial agents.

Synthesis of Novel Compounds

The compound has been utilized as a precursor in the synthesis of novel chemical entities. For example, research has led to the synthesis of novel disinfection by-products, including chlorinated benzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, during the treatment of UV filters in swimming pool water, indicating the transformation characteristics and potential ecological and health risks associated with such compounds (Sun et al., 2019).

Crystal Structure and Theoretical Studies

The compound's crystal structure has been extensively studied, providing insights into its molecular geometry, intramolecular hydrogen bonding, and π-π stacking interaction. These studies are crucial for understanding the chemical and physical properties of such compounds, which can aid in the development of materials with specific characteristics (Majumdar, 2016).

Corrosion Inhibition

Research has also explored the use of similar compounds as corrosion inhibitors. For example, certain Schiff bases, which can be synthesized from similar phenyl ethanone compounds, have been studied for their effectiveness in inhibiting corrosion on carbon steel in hydrochloric acid, highlighting their potential application in protecting industrial materials (Hegazy et al., 2012).

Drug Development

The derivatives of 1-(5-Chloro-2-phenoxyphenyl)ethanone have been investigated for their potential in drug development, particularly as DNA-dependent protein kinase inhibitors, which are important for the treatment of cancer. These compounds have shown promise in enhancing the cytotoxicity of treatments that induce DNA double-strand breaks, offering a new approach for cancer therapy (Kashishian et al., 2003).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) and skin sensitizer (Skin Sens. 1) . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(5-chloro-2-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-10(16)13-9-11(15)7-8-14(13)17-12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZWKZDKXLAPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289182
Record name 1-(5-Chloro-2-phenoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-phenoxyphenyl)ethanone

CAS RN

70958-18-8
Record name 1-(5-Chloro-2-phenoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70958-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-phenoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(5-chloro-2-phenoxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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